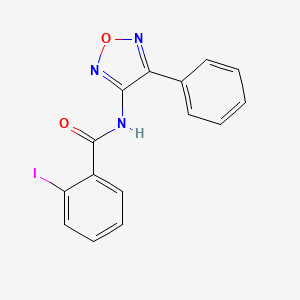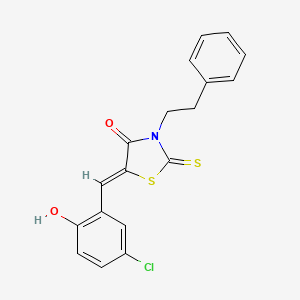![molecular formula C12H16N2O2S B5128169 1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)
1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as topoisomerase and dihydrofolate reductase. These enzymes play a crucial role in DNA replication and cell division, making them attractive targets for anticancer drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be mediated by the inhibition of topoisomerase and dihydrofolate reductase. The compound has also been found to suppress the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the compound has certain limitations, such as low solubility in water and poor bioavailability. These factors can affect its efficacy and limit its use in clinical settings.
Future Directions
There are several future directions for the research and development of 1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the modification of the compound's structure to improve its solubility and bioavailability. This could enhance its efficacy and make it more suitable for clinical use. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets. This could provide valuable insights into the development of new drugs with improved efficacy and fewer side effects. Finally, the compound's antiviral properties against HIV-1 and herpes simplex virus warrant further investigation for the treatment of viral infections.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its anti-inflammatory and antioxidant properties, make it an attractive candidate for drug development. However, further research is needed to overcome its limitations and fully understand its mechanism of action.
Synthesis Methods
The synthesis of 1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-cyclohexen-1-yl-ethanamine with carbon disulfide and ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain the desired compound. The yield of this reaction is around 60%, and the purity can be improved by recrystallization.
Scientific Research Applications
1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been investigated for its antiviral properties against HIV-1 and herpes simplex virus. Moreover, it has been found to possess anti-inflammatory and antioxidant activities.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQHETPGLLKCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid](/img/structure/B5128144.png)

![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)


![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)